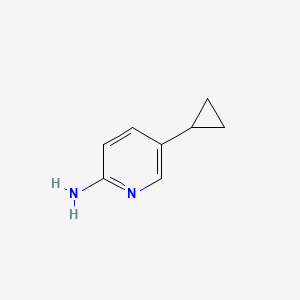

5-Cyclopropylpyridin-2-amine

Overview

Description

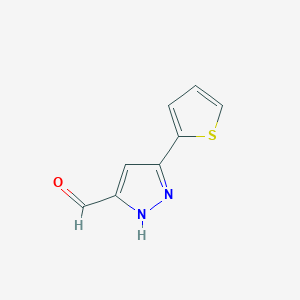

5-Cyclopropylpyridin-2-amine is a chemical compound with the molecular formula C8H10N2 . It has a molecular weight of 134.18 . It is a solid substance and is typically stored in a dark place under an inert atmosphere at room temperature .

Synthesis Analysis

The synthesis of this compound involves the reaction of corresponding bromopyridine with cyclopropylboronic acid . The reaction is facilitated by anhydrous K3PO4 and carried out under an argon atmosphere . The reaction mixture is stirred at reflux until full consumption of the starting material is observed . The crude product is then purified by column chromatography .

Molecular Structure Analysis

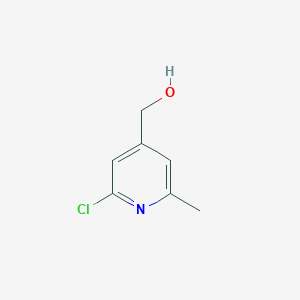

The molecular structure of this compound is represented by the formula C8H10N2 . This indicates that the molecule consists of 8 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms .

Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3 . It has a boiling point of 273.5±28.0 °C at 760 mmHg . The compound is solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

Copper-promoted N-cyclopropylation : A study by Bénard, Neuville, and Zhu (2010) explored the use of cyclopropylboronic acid for N-cyclopropylation of anilines and amines, including 5-Cyclopropylpyridin-2-amine. This process, facilitated by copper acetate and bipyridine in dichloroethane, yields N-cyclopropyl derivatives, highlighting its potential in synthesizing complex organic compounds (Bénard, Neuville, & Zhu, 2010).

Cyclization for Herbicide Development : Johnson et al. (2015) modified the cyclization of fluoroalkyl alkynylimines with primary amines, enabling the synthesis of 4-amino-5-fluoropicolinates. This method, utilizing N-trityl and acetal protecting groups, led to the development of potential herbicides. The process is significant for its accessibility to previously hard-to-reach picolinic acids (Johnson et al., 2015).

Sandmeyer Reaction in Synthesis : Striela et al. (2017) investigated the Sandmeyer reaction, using 2-amino-5-cyclopropylpyridine with organic nitrites and copper(II) halides. This approach successfully synthesized bromo and chlorocyclopropylpyridines, useful building blocks in organic chemistry (Striela et al., 2017).

Copper-Catalyzed Amination : In research by Lang et al. (2001), copper catalysis was used for amination of aryl halides, converting bromopyridine into aminopyridine with high yield. This process features low catalyst loading and mild conditions, underlining its efficiency in organic synthesis (Lang et al., 2001).

Chan-Lam Cyclopropylation : Derosa and colleagues (2018) developed a Chan-Lam cyclopropylation reaction using potassium cyclopropyl trifluoroborate. This method is notable for its application in medicinal chemistry, enabling the synthesis of cyclopropyl aryl ethers and amine derivatives (Derosa et al., 2018).

Biological and Medicinal Applications

Biological Activity in Norcantharidin Derivatives : Galkin et al. (2017) utilized reductive amination of 2,5-diformylfuran, derived from bio-derived 5-hydroxymethylfurfural, to create biologically active norcantharidin derivatives. This research opens pathways to synthesize anticancer drugs from biomass, highlighting the potential in pharmaceutical applications (Galkin et al., 2017).

Catalysis in Reductive Amination : Guo et al. (2019) explored the use of Ru/Nb2O5 catalysts for the reductive amination of cyclopentanone, producing cyclopentylamine, a valuable compound in pharmaceuticals, pesticides, and cosmetics. The study emphasizes the importance of catalyst morphology in determining activity (Guo et al., 2019).

Metal Complexes in Cancer Treatment : Yilmaz et al. (2017) synthesized Ni(II), Cu(II), and Zn(II) 5,5-diethylbarbiturate complexes with bis(2-pyridylmethyl)amine and terpyridine, exhibiting potential in cancer treatment. Their study demonstrates the effectiveness of these complexes in DNA and protein binding, ROS generation, and cytotoxicity against cancer cells (Yilmaz et al., 2017).

Synthesis of Steroidal 2-Aminopyridines : Zhang et al. (2016) developed a method for synthesizing steroidal 3-cyano-2-aminopyridines, which are significant in pharmaceutical research due to their potential for late-stage functionalization. This solvent-free synthesis method is pivotal in creating diverse steroidal compounds (Zhang et al., 2016).

Safety and Hazards

5-Cyclopropylpyridin-2-amine is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves and eye/face protection, and ensuring adequate ventilation .

properties

IUPAC Name |

5-cyclopropylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-8-4-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYIRRCVJZYNIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629589 | |

| Record name | 5-Cyclopropylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

893738-68-6 | |

| Record name | 5-Cyclopropylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyclopropylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1371264.png)